3-Ethynylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

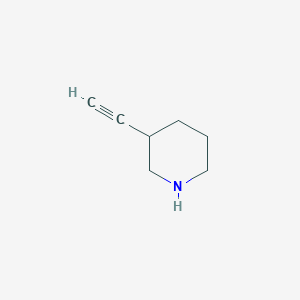

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNBXBSBAMXYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620880 | |

| Record name | 3-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794533-54-3 | |

| Record name | 3-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Ethynylpiperidine

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynylpiperidine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is one of the most prevalent and vital nitrogen-containing heterocycles found in approved pharmaceuticals.[1][2][3][4] Its saturated, six-membered structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize ligand-receptor interactions. When combined with an ethynyl group—a small, rigid, and metabolically stable linker—the resulting molecule, this compound, emerges as a building block of significant interest for drug development professionals. The acetylene moiety is recognized as a privileged feature for targeting a wide array of proteins.[5][6]

This guide provides a comprehensive analysis of the core . Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. For researchers and drug development scientists, a deep grasp of properties such as pKa, lipophilicity, and solubility is critical for designing effective absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately determining the viability of a drug candidate. This document moves beyond theoretical data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house validation.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built. This compound is a relatively small molecule, a characteristic that often correlates with favorable oral bioavailability.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁N | [7] |

| Molecular Weight | 109.17 g/mol | [7] |

| CAS Number | 794533-54-3 | [7] |

| Predicted XlogP | 0.7 | [8] |

The structure consists of a piperidine ring substituted at the 3-position with a terminal alkyne. This combination imparts a unique conformational profile and electronic distribution.

Caption: Chemical structure of this compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a molecule containing a basic nitrogen, such as the secondary amine in the piperidine ring.[9] It dictates the extent of ionization at a given pH, which profoundly influences solubility, membrane permeability, and receptor binding.[9][10] For this compound, the piperidinyl nitrogen is basic and will be protonated at physiological pH, rendering the molecule positively charged.

Importance in Drug Development

-

Solubility: The protonated (ionized) form is generally much more water-soluble than the neutral form. A compound's pKa determines the pH at which this transition occurs.

-

Absorption: According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can passively diffuse across biological membranes. The pKa value, in conjunction with the pH of the gastrointestinal tract, will control the fraction of absorbable drug.

-

Target Binding: If the binding site of a target protein involves ionic interactions, the ionization state of the drug is crucial for its pharmacological activity.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the pKa of basic compounds like piperidine derivatives.[11][12] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.

Methodology

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound (or its hydrochloride salt) in deionized water to a known concentration (e.g., 0.01 M).

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength throughout the titration.

-

Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and immerse a calibrated pH electrode. Add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where half of the basic amine has been neutralized. Specialized software is often used to calculate the pKa from the titration curve by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD): Gauging Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes.[13][14] It is a key parameter in ADME profiling and is often a focus of optimization in drug discovery programs. Lipophilicity is typically expressed as LogP or LogD.

-

LogP (Partition Coefficient): Represents the ratio of the concentration of the neutral species of a compound in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[13][15] LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

LogD (Distribution Coefficient): Represents the ratio of the concentration of all species (neutral and ionized) of a compound between the organic and aqueous phases at a specific pH.[10] For a basic compound like this compound, LogD is pH-dependent. At low pH, the molecule is ionized and prefers the aqueous phase (low LogD), while at high pH, it is neutral and prefers the organic phase (LogD approaches LogP).

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most direct way to measure LogP.

Methodology

-

Phase Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer at a pH where the molecule is predominantly neutral, >10). Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the aqueous buffer to ensure thermodynamic equilibrium.

-

Partitioning: Mix equal volumes of the n-octanol and the aqueous solution of the compound in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to partition fully between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of this compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Aqueous Solubility (LogS): A Prerequisite for Bioavailability

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property influencing bioavailability.[10][14] Poor solubility is a major hurdle in drug development. For ionizable molecules like this compound, solubility is highly dependent on pH. The intrinsic solubility (S₀) is the solubility of the neutral form, which is typically the lowest. As the pH decreases and the molecule becomes protonated, the solubility dramatically increases due to the high polarity of the resulting salt.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound.

Methodology

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Sample Filtration: Filter the resulting suspensions to remove any undissolved solid. A low-binding filter (e.g., PVDF) should be used to minimize compound loss.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using an analytical method like HPLC-UV.

-

Data Analysis: The measured concentration at each pH represents the solubility at that pH. The intrinsic solubility (LogS₀) can be determined from the solubility at a pH where the compound is fully un-ionized.

Spectral Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. While specific spectra are dependent on the instrument and conditions, the expected features can be described.

-

¹H NMR: Protons on the piperidine ring would appear in the aliphatic region (typically 1.5-3.5 ppm). The acetylenic proton (C≡C-H) would be a characteristic singlet in the 2-3 ppm range. The N-H proton signal would be broad and its chemical shift concentration-dependent.

-

¹³C NMR: The sp³ hybridized carbons of the piperidine ring would appear in the 20-60 ppm range. The two sp hybridized carbons of the ethynyl group would be distinct, typically appearing in the 65-90 ppm range.

-

Infrared (IR) Spectroscopy: Two characteristic peaks would confirm the ethynyl group: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and another sharp, weak absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch. The N-H stretch of the secondary amine would appear as a moderate peak around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 109. Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z = 110.

Chemical Stability Assessment

The stability of an active pharmaceutical ingredient (API) is crucial for its development, storage, and formulation. While the piperidine ring is generally stable, the terminal alkyne of this compound presents a potential liability. Terminal alkynes can be susceptible to oxidative degradation or undergo unintended coupling reactions under certain conditions (e.g., in the presence of metal catalysts).

Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods. These are typically conducted according to ICH guidelines.

Methodology

-

Stress Conditions: Prepare solutions of this compound in various media and expose them to accelerated stress conditions. These typically include:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Stored at 60°C (solid and solution)

-

Photolytic: Exposed to light (e.g., 1.2 million lux hours)

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically with a mass spectrometer detector) to separate the parent compound from any degradation products.

-

Evaluation: Quantify the loss of the parent compound and identify the structures of major degradants to understand the molecule's liabilities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 794533-54-3 | this compound - Synblock [synblock.com]

- 8. PubChemLite - this compound hydrochloride (C7H11N) [pubchemlite.lcsb.uni.lu]

- 9. ijirss.com [ijirss.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Introduction: The Significance of 3-Ethynylpiperidine in Modern Drug Discovery

An In-depth Technical Guide to the Spectral Data of 3-Ethynylpiperidine

This compound is a heterocyclic compound featuring a piperidine ring substituted with a terminal alkyne (ethynyl group) at the 3-position. While seemingly a simple molecule, its structure is of significant interest to researchers, scientists, and drug development professionals. The piperidine scaffold is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids, prized for its favorable pharmacokinetic properties.[1][2] The addition of the ethynyl group at the 3-position introduces a highly versatile chemical handle. This terminal alkyne allows for a wide range of chemical modifications, most notably through metal-catalyzed cross-coupling reactions and "click chemistry," enabling the efficient construction of diverse and complex molecular libraries for biological screening.[3]

This guide provides a detailed analysis of the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. Understanding these spectral signatures is fundamental for any scientist working with this valuable synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR provide complementary and essential information.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, we observe the signals from the hydrogen atoms (protons). Their chemical shift (δ, in ppm) is influenced by their local electronic environment. Protons near electronegative atoms like nitrogen are "deshielded" and appear at a higher chemical shift (downfield).[4]

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Acetylenic C-H | ~2.0 - 3.2 | Singlet (s) or Doublet of doublets (dd) | The signal for the acetylenic proton is highly characteristic.[5] It may show long-range coupling to protons on the piperidine ring. |

| N-H | Broad, variable (typically ~1.5 - 3.0) | Broad Singlet (br s) | The chemical shift is concentration and solvent-dependent. May not be observed if exchanged with D₂O. |

| Piperidine Ring Protons | ~1.5 - 3.1 | Multiplets (m) | The protons on the piperidine ring will produce a series of complex, overlapping multiplets due to spin-spin coupling with their neighbors. Protons on carbons adjacent to the nitrogen (C2, C6) are expected to be the most downfield.[6][7] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[4]

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Caption: General workflow for NMR sample preparation and data analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts for carbons are spread over a much wider range than for protons, making it easier to resolve individual signals.[8]

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C ≡CH (Internal) | ~80 - 90 | This is a quaternary carbon, so its signal is expected to be weaker than protonated carbons.[8] |

| C≡C H (Terminal) | ~65 - 75 | This carbon is attached to a proton, so its signal will be stronger. |

| Piperidine C 2, C 6 | ~45 - 55 | Carbons adjacent to the nitrogen atom are deshielded.[9] |

| Piperidine C 3 | ~30 - 40 | The carbon bearing the ethynyl substituent. |

| Piperidine C 4, C 5 | ~20 - 30 | The remaining aliphatic carbons of the ring. |

Experimental Protocol: ¹³C NMR Acquisition The protocol is very similar to that for ¹H NMR, with the following key differences:

-

Concentration: A slightly more concentrated sample may be needed due to the lower natural abundance of the ¹³C isotope.

-

Instrument Tuning: The spectrometer is tuned to the ¹³C frequency (e.g., 101 MHz on a 400 MHz instrument).

-

Decoupling: Spectra are typically acquired with proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each unique carbon.[4] This also provides a signal enhancement (Nuclear Overhauser Effect) for protonated carbons.

-

Acquisition Time: Longer acquisition times or a greater number of scans are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[10][11] For this compound, IR is particularly useful for confirming the presence of the terminal alkyne.

Expected IR Absorption Data for this compound:

| Vibration | Expected Position (cm⁻¹) | Intensity | Notes |

| ≡C-H Stretch | 3330 - 3260 | Strong, Sharp | This is a highly diagnostic peak for a terminal alkyne. Its sharpness distinguishes it from the broad O-H stretch of alcohols.[12][13] |

| N-H Stretch | 3500 - 3300 | Medium, Broad | Characteristic of a secondary amine. May overlap with the ≡C-H stretch but is typically broader. |

| C-H Stretch (sp³) | < 3000 (typically 2950 - 2850) | Strong | Aliphatic C-H bonds from the piperidine ring.[10] |

| C≡C Stretch | 2260 - 2100 | Weak to Medium | The triple bond stretch is another key indicator of an alkyne. It can be weak due to the low polarity of the bond.[14][15] |

| C-H Bend | 700 - 610 | Strong | Bending vibration of the acetylenic C-H bond.[12] |

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a single drop of neat liquid this compound (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. The instrument collects and averages multiple scans.

-

Cleaning: After analysis, the crystal is simply wiped clean with a suitable solvent (e.g., isopropanol).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound Hydrochloride [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azooptics.com [azooptics.com]

- 15. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethynylpiperidine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of 3-Ethynylpiperidine in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in modern drug discovery. Its structure, which marries the privileged piperidine scaffold with a reactive terminal alkyne, offers medicinal chemists a versatile platform for synthesizing complex molecular architectures. The piperidine motif is a ubiquitous feature in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS), owing to its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. The strategic placement of the ethynyl group at the 3-position provides a reactive handle for a variety of highly efficient and selective chemical transformations. This guide provides an in-depth exploration of the synthesis, chemical properties, and key applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound and its common salt and protected forms is crucial for its effective use in synthesis and drug development.

| Property | This compound | This compound Hydrochloride | tert-Butyl this compound-1-carboxylate |

| CAS Number | 794533-54-3[1] | 959918-19-5[2] | 664362-16-7 |

| Molecular Formula | C₇H₁₁N[1] | C₇H₁₂ClN[2] | C₁₂H₁₉NO₂ |

| Molecular Weight | 109.17 g/mol [1] | 145.63 g/mol [2] | 209.28 g/mol |

| Appearance | Not specified (typically a liquid or low-melting solid) | Solid[2] | Not specified (typically a solid or oil) |

| Storage | Store in a dry, sealed place.[1] | 2-8°C[2] | Store at room temperature. |

Structural Representation

The fundamental structure of this compound consists of a piperidine ring substituted with an ethynyl group at the 3-position.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound hydrochloride is most commonly achieved through the deprotection of its N-Boc protected precursor, tert-butyl this compound-1-carboxylate.

General Synthesis Workflow

Caption: General synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate

A robust synthesis of the N-Boc protected precursor is a critical first step. While multiple routes exist, a common approach involves the alkynylation of N-Boc-3-piperidinone followed by deoxygenation of the resulting tertiary alcohol.

Step 1: Alkynylation of N-Boc-3-piperidinone

-

To a solution of ethynylmagnesium bromide (or a similar alkynylating agent) in an appropriate solvent (e.g., THF) at a reduced temperature (e.g., 0 °C), add a solution of N-Boc-3-piperidinone in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate.

Step 2: Deoxygenation (e.g., Barton-McCombie Deoxygenation)

-

The tertiary alcohol from the previous step is converted to a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate).

-

This intermediate is then treated with a radical initiator (e.g., AIBN) and a radical reducing agent (e.g., tributyltin hydride or a less toxic alternative) in a suitable solvent (e.g., toluene) at an elevated temperature.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography to afford tert-butyl this compound-1-carboxylate.

Experimental Protocol: Synthesis of this compound Hydrochloride

The final deprotection step is typically a straightforward acid-mediated cleavage of the Boc group.[3]

-

Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) to the reaction mixture.

-

Stir the reaction at room temperature until the deprotection is complete, which can be monitored by TLC or LC-MS.

-

The product, this compound hydrochloride, will often precipitate from the reaction mixture.

-

The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum would be expected to show a characteristic signal for the acetylenic proton (C≡C-H) as a singlet around δ 3.0-3.4 ppm.[4] The protons on the piperidine ring would appear as a series of multiplets in the upfield region (δ 1.5-3.5 ppm).[5]

-

¹³C NMR: The carbon spectrum would display signals for the two sp-hybridized carbons of the alkyne group in the range of δ 65-90 ppm. The carbons of the piperidine ring would resonate in the δ 20-60 ppm region.[6]

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp, weak absorption band around 2100 cm⁻¹ corresponding to the C≡C triple bond stretch. A sharp absorption at approximately 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne.

-

Mass Spectrometry: The electron ionization mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethynyl group and cleavage of the piperidine ring.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functional group can participate in a wide array of chemical transformations, allowing for the facile introduction of diverse molecular fragments.

Key Reactions of the Ethynyl Group

Caption: Key chemical transformations of this compound.

-

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] This reaction allows for the direct attachment of various aromatic and heteroaromatic rings to the piperidine scaffold, a common strategy in the synthesis of CNS-active compounds.

-

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole is a cornerstone of "click chemistry."[9][10][11] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the rapid synthesis of compound libraries.

-

Deprotonation and Alkylation: The proton on the terminal alkyne is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or sodium amide) to form an acetylide. This nucleophilic acetylide can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

-

Hydration: In the presence of a strong acid and a mercury(II) catalyst, the terminal alkyne can undergo hydration to form a methyl ketone.

Applications in Drug Discovery: A Case Study of MTEP

A prominent example showcasing the importance of the this compound scaffold is in the development of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) , a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[12][13] mGluR5 is a key target in the CNS implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction.

The synthesis of MTEP involves a Sonogashira coupling between a suitable pyridine derivative and a thiazole-containing alkyne. However, an alternative and convergent synthesis could employ 3-ethynylpyridine (a closely related analog to this compound) and a halogenated 2-methyl-1,3-thiazole. MTEP has been instrumental as a research tool to probe the function of mGluR5 and has served as a lead compound for the development of other mGluR5 antagonists.[13] Its development highlights the utility of the ethynyl-heterocycle motif in generating potent and selective CNS drug candidates.

Safety, Handling, and Storage

As with all piperidine derivatives, this compound and its salts should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The hydrochloride salt is generally more stable and easier to handle than the free base.

Conclusion

This compound is a high-value building block for medicinal chemists, offering a reliable and versatile entry point for the synthesis of complex, biologically active molecules. The strategic combination of the piperidine scaffold and the reactive ethynyl group enables access to a wide range of chemical space through well-established and efficient chemical transformations. Its demonstrated utility in the synthesis of CNS drug candidates, such as the mGluR5 antagonist MTEP, underscores its significance in the ongoing quest for novel therapeutics. As synthetic methodologies continue to advance, the importance of this compound in drug discovery is poised to grow, facilitating the development of the next generation of medicines.

References

- 1. CAS 794533-54-3 | this compound - Synblock [synblock.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. Physical and crystallographic characterisation of the mGlu5 antagonist MTEP and its monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTEP - Wikipedia [en.wikipedia.org]

- 14. MTEP hydrochloride 98 (HPLC) MTEP hydrochloride [sigmaaldrich.com]

- 15. apexbt.com [apexbt.com]

An In-depth Technical Guide to 3-Ethynylpiperidine: A Versatile Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpiperidine is a heterocyclic compound of significant interest in medicinal chemistry. It merges the pharmacologically relevant piperidine scaffold with the versatile reactivity of a terminal alkyne. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectroscopic characterization, and critical applications in drug discovery, with a focus on its role as a building block for creating complex molecular architectures through bioorthogonal chemistry.

Introduction: The Strategic Value of the Piperidine Scaffold and the Ethynyl Functional Group

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional framework that can be strategically decorated with functional groups to optimize drug-target interactions. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enhancing aqueous solubility and enabling critical ionic interactions with biological targets.[1][2]

The strategic placement of an ethynyl (terminal alkyne) group at the 3-position of the piperidine ring creates a powerful and versatile chemical building block. This functional group is a key player in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage.[3] This reaction's high fidelity, mild conditions, and bioorthogonality have made it an indispensable tool for drug discovery, enabling the rapid synthesis of compound libraries, the creation of complex drug conjugates, and the development of chemical probes.[3]

This guide delves into the essential technical details of this compound, providing researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug development programs.

Physicochemical and Structural Properties

This compound is most commonly handled and commercially available as its hydrochloride salt for improved stability and handling. However, it is often generated in situ or used as the free base in synthetic reactions. Its N-Boc protected form is a crucial intermediate in its synthesis and application.

Core Molecular Data

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Form |

| This compound | (See Diagram 1) | C₇H₁₁N | 109.17 | Free Base |

| This compound Hydrochloride | (See Diagram 1) | C₇H₁₂ClN | 145.63 | Salt |

| tert-butyl this compound-1-carboxylate | (See Diagram 1) | C₁₂H₁₉NO₂ | 209.28 | N-Boc Protected Intermediate |

Data sourced from various chemical suppliers and databases.[4][5][6][7][8]

Diagram 1: Chemical structures of this compound and its common derivatives.

Synthesis and Purification

The most common and practical laboratory synthesis of this compound hydrochloride involves the deprotection of its N-Boc (tert-butyloxycarbonyl) protected precursor, tert-butyl this compound-1-carboxylate.[9] The Boc group serves as an excellent protecting group for the piperidine nitrogen, rendering it non-basic and preventing unwanted side reactions during upstream synthetic steps. Its removal is typically achieved under acidic conditions.

Causality in Synthetic Choice:

-

Why use a Boc protecting group? The Boc group is stable to a wide range of reaction conditions (e.g., organometallic reagents, mild oxidants/reductants) but is easily and cleanly removed with acid. This orthogonality is crucial in multi-step synthesis.

-

Why is the hydrochloride salt the final product? The use of HCl for deprotection conveniently yields the hydrochloride salt. This crystalline solid is generally more stable, less volatile, and easier to handle and store than the corresponding free base, which is an oil.

Diagram 2: General workflow for the synthesis of this compound HCl.

Protocol: Synthesis of this compound Hydrochloride

This protocol describes a standard procedure for the acidic removal of the Boc protecting group.

Materials:

-

tert-butyl this compound-1-carboxylate (1.0 eq)

-

4M HCl in 1,4-Dioxane or Methanol (5-10 eq)

-

Anhydrous Diethyl Ether (for precipitation/washing)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Acid Addition: To the stirring solution, add the 4M HCl solution dropwise at room temperature. The amount of acid should be in excess to ensure complete reaction.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is self-validating as the deprotection is typically quantitative and rapid.

-

Product Isolation: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue is the crude hydrochloride salt.

-

Purification: Triturate the crude solid with anhydrous diethyl ether. This step is crucial to wash away any non-polar impurities and the tert-butanol byproduct. Filter the resulting white solid and wash with additional cold diethyl ether.

-

Drying: Dry the purified solid under high vacuum to yield this compound hydrochloride.

Spectroscopic Characterization

Structural confirmation is paramount. FTIR and NMR spectroscopy provide complementary data to verify the identity and purity of this compound.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[11]

-

≡C-H Stretch: A sharp, strong absorption band is expected around 3300-3250 cm⁻¹ . This is a highly characteristic peak for a terminal alkyne and its presence is a primary indicator of a successful synthesis.

-

C≡C Stretch: A weaker, sharp absorption is expected in the range of 2150-2100 cm⁻¹ . Its intensity can be variable.

-

N-H Stretch (as HCl salt): Broad absorption bands in the 2700-2400 cm⁻¹ range are characteristic of an amine salt (R₃N⁺-H).

-

C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[12][13] Chemical shifts (δ) are reported in ppm.

-

¹H NMR (Proton NMR):

-

Alkyne Proton (≡C-H): A signal (typically a triplet due to long-range coupling) is expected around δ 2.0-3.0 ppm .

-

Piperidine Protons (CH₂, CH): A complex series of multiplets will be observed between δ 1.5-3.5 ppm . The protons on carbons adjacent to the nitrogen will be the most downfield.

-

Amine Proton (N-H, as HCl salt): A broad signal, often downfield (δ 8.0-9.5 ppm ), which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Alkyne Carbons (C≡C): Two signals are expected in the range of δ 65-90 ppm . The substituted carbon (C-C≡) will be further downfield than the terminal carbon (≡C-H).

-

Piperidine Carbons: Signals for the five piperidine carbons will appear in the aliphatic region, typically between δ 20-55 ppm .

-

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in the reactivity of its terminal alkyne, making it an ideal partner for the CuAAC "click" reaction.[3]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the coupling of a terminal alkyne (like this compound) with an organic azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.

Why this reaction is transformative:

-

High Specificity: The reaction is highly specific between the alkyne and azide, tolerating a vast array of other functional groups.

-

Quantitative Yields: The reactions often proceed to completion with high yields.

-

Mild Conditions: It can be performed in various solvents, including aqueous media, and at room temperature.

-

Stable Linker: The resulting triazole ring is chemically robust and acts as a stable, rigid linker that can participate in hydrogen bonding, enhancing binding affinity.

This methodology allows medicinal chemists to rapidly synthesize large libraries of compounds by "clicking" the this compound scaffold onto a diverse set of azide-containing molecules (e.g., other pharmacophores, linkers, or solubilizing groups).[14] This has been applied in the development of antagonists for receptors like the mGluR5 glutamate receptor, where related structures have shown potential in treating neurological disorders and addiction.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 794533-54-3 | this compound - Synblock [synblock.com]

- 5. This compound hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTEP - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 3-Ethynylpiperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-ethynylpiperidine, a pivotal heterocyclic amine building block in contemporary drug discovery. In the absence of extensive empirical solubility data in public literature, this document leverages fundamental principles of organic chemistry and predictive science to offer a robust qualitative and semi-quantitative solubility profile across a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of this compound's solubility is presented, empowering researchers and drug development professionals to generate precise data tailored to their specific formulation and process development needs. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this compound's behavior in solution.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry, incorporating a rigid ethynyl group and a basic piperidine ring. The ethynyl moiety serves as a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions, enabling the synthesis of complex molecular architectures. The piperidine core is a prevalent motif in numerous approved drugs, often contributing to desirable pharmacokinetic properties such as improved metabolic stability and aqueous solubility at physiological pH.[1][2]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various stages of the drug development pipeline, from synthesis and purification to formulation and biological screening. A thorough understanding of its solubility profile is therefore essential for efficient process development, ensuring optimal reaction conditions, and enabling the preparation of suitable stock solutions for assays.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we must first consider its key physicochemical properties.

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₇H₁₁N | [3] |

| Molecular Weight | 109.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid (Predicted) | Inferred from similar small amines.[4][5] |

| pKa (Conjugate Acid) | ~11.2 (Estimated from Piperidine) | [2] |

| Predicted LogP | 0.7 (Predicted) | [6] |

| Hydrogen Bond Donors | 1 (from the N-H group) | Based on molecular structure. |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | Based on molecular structure. |

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] this compound possesses both polar (the secondary amine) and non-polar (the hydrocarbon backbone and the ethynyl group) characteristics. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor.[5][9][10] This duality suggests a broad solubility across a range of organic solvents.

Predicted Qualitative Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The ability of this compound to both donate and accept hydrogen bonds will lead to strong intermolecular interactions with protic solvents.[4][5] |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the polar C-N bond of the piperidine and the polar functional groups of these solvents will drive solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents can weakly interact with the C-H bonds and the polar C-N bond. However, caution is advised with chloroform and other chlorinated solvents as they can be incompatible with some amines.[9] |

| Aromatic | Toluene, Benzene | Moderate to High | The non-polar hydrocarbon backbone of this compound will have favorable van der Waals interactions with aromatic solvents. |

| Non-polar | Hexane, Heptane | Low to Moderate | The polarity of the amine group will limit solubility in highly non-polar, aliphatic solvents. Solubility is expected to decrease as the carbon chain length of the solvent increases. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium shake-flask method, a widely accepted technique for determining thermodynamic solubility.[11][12]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

Experimental Workflow

Caption: Workflow for Determining Equilibrium Solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved compound remains after equilibrium is reached, confirming saturation.

-

Carefully add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker, typically set to 25 °C, to mimic standard laboratory conditions.

-

Agitate the samples for a sufficient period, generally 24 to 48 hours, to ensure that equilibrium between the dissolved and undissolved compound is achieved.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows for the sedimentation of the undissolved this compound.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated and calibrated HPLC or GC method to determine the precise concentration of this compound.

-

The choice between HPLC and GC will depend on the volatility and thermal stability of the analyte and the chosen solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of this compound:

-

Temperature: The solubility of most solids and liquids in organic solvents increases with temperature.[8] Therefore, it is critical to maintain and report the temperature at which the solubility determination is performed.

-

Purity of Compound and Solvent: Impurities in either the this compound or the solvent can significantly affect the measured solubility. Using materials of the highest possible purity is essential for accurate and reproducible results.

-

pH (in aqueous or protic solvents): While this guide focuses on organic solvents, if working with protic solvents like alcohols, the acidic or basic nature of any impurities could influence the protonation state of the piperidine nitrogen and thus its solubility.

-

Equilibration Time: It is vital to ensure that the system has reached thermodynamic equilibrium. Preliminary experiments to determine the necessary equilibration time are recommended.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive understanding of its solubility profile can be established based on its physicochemical properties. It is anticipated to be highly soluble in polar protic and aprotic organic solvents, with moderate to good solubility in aromatic and lower solubility in non-polar aliphatic solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology for determining the solubility of this compound in any organic solvent of interest. This foundational knowledge is paramount for the successful application of this versatile building block in the advancement of new chemical entities.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. CAS 794533-54-3 | this compound - Synblock [synblock.com]

- 4. byjus.com [byjus.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. PubChemLite - this compound hydrochloride (C7H11N) [pubchemlite.lcsb.uni.lu]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

3-Ethynylpiperidine safety, handling, and MSDS

An In-depth Technical Guide to the Safe Handling of 3-Ethynylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Character

This compound (CAS No. 794533-54-3) is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, incorporating both a reactive terminal alkyne and a basic piperidine ring, offers versatile handles for molecular elaboration. However, these same functional groups are the source of its inherent chemical hazards. The piperidine moiety imparts characteristics of corrosive and flammable organic amines, while the ethynyl group introduces risks associated with terminal acetylenes, including potential instability and reactivity with certain metals.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. As senior application scientists, our goal is not merely to list protocols but to instill a deep understanding of the causality behind them, enabling researchers to work safely and effectively. Every procedure described herein is designed as a self-validating system, grounded in authoritative safety data.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's physical properties is paramount to its safe handling. These properties dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform emergency response strategies.

| Property | Value | Source |

| CAS Number | 794533-54-3 | [1] |

| Molecular Formula | C₇H₁₁N | [2] |

| Molecular Weight | 109.17 g/mol | [2][3] |

| Appearance | Not explicitly defined, but related compounds are colorless liquids or powders. | [4] |

| Purity | Typically supplied at ≥95% | [1] |

| Boiling Point | Data not available | [2] |

| Storage Temperature | Recommended to be stored in a dry, sealed place. Refrigeration may be advised for long-term stability. | [2][5][6] |

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[7]. Understanding these classifications is the first step in any risk assessment.

Signal Word: Warning [1]

GHS Pictogram:

Hazard Statements (H-Statements): [1]

-

H315: Causes skin irritation. The basicity of the piperidine nitrogen can disrupt the skin's acid mantle, leading to irritation.

-

H319: Causes serious eye irritation. Similar to skin irritation but more severe due to the sensitive nature of ocular tissues. Direct contact can lead to significant damage.

-

H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

Precautionary Statements (P-Statements): [1] A selection of the most critical precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Comprehensive Risk Assessment and Mitigation

Safe laboratory practice is proactive, not reactive. A thorough risk assessment must be conducted before any new procedure involving this compound is undertaken. The causality is clear: the hazards identified in Section 2 must be met with specific, robust control measures.

Core Mitigation Strategies:

-

Engineering Controls: The primary line of defense is to minimize exposure at the source. Due to the respiratory irritation hazard (H335), all manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood[1][8]. The flammability risk, inherited from the piperidine structure, necessitates the use of explosion-proof equipment and avoiding ignition sources[6][9].

-

Administrative Controls: Limit the quantity of material used to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and the contents of this guide and the material's SDS.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is not a substitute for robust engineering controls. See Section 5 for a detailed breakdown.

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable. The dual hazards of the piperidine and ethynyl groups demand careful attention to detail.

Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources[6].

-

Material Compatibility: The terminal alkyne presents a significant risk of forming explosive acetylides with certain metals. NEVER allow this compound to come into contact with copper, brass, silver, or mercury[10][11]. Use only glass, stainless steel, or PTFE equipment.

-

Transfer: When transferring the substance, use appropriate tools (e.g., glass pipettes, stainless steel spatulas). If the compound is a solid, minimize dust generation[12]. If it is a liquid, ground the container and receiving equipment to prevent static discharge, a potential ignition source[8][9].

-

Post-Handling: After use, ensure the container is tightly sealed to prevent leakage or exposure to the atmosphere[1][8]. Decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water[1][13].

Storage Protocol:

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals[1][13]. The storage area should be secure and accessible only to authorized personnel[8][9].

-

Container: Keep the container tightly closed and properly labeled[1][8]. Containers that have been opened must be carefully resealed and kept upright[5].

-

Incompatibilities: Segregate this compound from incompatible materials, particularly strong oxidizing agents, acids, and the metals mentioned previously (copper, silver, etc.)[14][15].

Section 5: Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical for preventing skin and eye exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn for splash hazards. | Protects against splashes and aerosols, mitigating the serious eye irritation hazard (H319)[1][16]. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use and consult the manufacturer's data for breakthrough times. | Prevents direct contact, addressing the skin irritation hazard (H315)[1][13]. |

| Skin/Body Protection | Standard laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination[1][13]. |

| Respiratory Protection | Not required under normal conditions when used within a functional chemical fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary. | Engineering controls are the primary method to mitigate the respiratory irritation hazard (H335)[13]. |

Section 6: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

First Aid Measures: [1]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][17].

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][17].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[1][18].

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[1][6].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[13][19].

Accidental Release Measures: The following workflow outlines the necessary steps for responding to a spill.

Section 7: Disposal Considerations

Chemical waste disposal is strictly regulated. All waste containing this compound must be treated as hazardous.

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with incompatible waste streams.

-

Dispose of contents and container in accordance with all local, regional, and national regulations, typically via an approved waste disposal company[1].

Section 8: Toxicological and Ecological Information

References

- 1. aksci.com [aksci.com]

- 2. CAS 794533-54-3 | this compound - Synblock [synblock.com]

- 3. 4-Ethynylpiperidine | C7H11N | CID 5246250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. fishersci.com [fishersci.com]

- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. LCSS: ACETYLENE [web.stanford.edu]

- 11. scribd.com [scribd.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.es [fishersci.es]

- 14. fishersci.com [fishersci.com]

- 15. tudublin.ie [tudublin.ie]

- 16. echemi.com [echemi.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. firesafetystick.com [firesafetystick.com]

- 19. physics.purdue.edu [physics.purdue.edu]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating a Privileged Scaffold: A Technical Guide to the Commercial Availability and Synthetic Strategy of 3-Ethynylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Ethynylpiperidine Moiety in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be tailored to interact with biological targets with high affinity and specificity. The strategic introduction of an ethynyl group at the 3-position transforms this common scaffold into a highly valuable and versatile building block for modern drug discovery.

The terminal alkyne functionality of this compound is not merely a passive linker. Its unique electronic properties and linear geometry impart several key advantages:

-

Metabolic Stability: The ethynyl group can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

-

Target Engagement: The rigidity of the alkyne can lock the piperidine ring into a specific conformation, optimizing interactions with the binding pocket of a target protein. It can also participate in favorable non-covalent interactions, such as hydrogen bonding or π-stacking.

-

Synthetic Handle: As a terminal alkyne, it serves as a versatile handle for a variety of highly efficient and selective chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

-

Bioisosterism: The ethynyl moiety can act as a bioisostere for other chemical groups, such as a phenyl ring, offering similar spatial and electronic properties with a reduced molecular footprint.

This guide provides an in-depth overview of the commercial availability of this compound and its derivatives, outlines a robust synthetic pathway from a common starting material, and discusses its application in the context of contemporary drug discovery.

Commercial Availability and Physicochemical Properties

This compound is most commonly available commercially as its hydrochloride salt to improve stability and handling.[2] The direct precursor, N-Boc-3-ethynylpiperidine, is also widely available from numerous chemical suppliers, providing a protected form for multi-step synthetic sequences.

Table 1: Commercial Availability of this compound and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Purity | Typical Form | Key Suppliers |

| This compound hydrochloride | 959918-19-5 | C₇H₁₂ClN | 145.63 | ≥95% | White to yellow solid | Sigma-Aldrich, Ambeed, BLD Pharm, AbacipharmTech[3][4][5] |

| 1-Boc-3-Ethynylpiperidine | 664362-16-7 | C₁₂H₁₉NO₂ | 209.28 | ≥97% | White to yellow solid or liquid | Sigma-Aldrich, ChemScene, Ambeed, Synblock[6][7][8] |

Table 2: Physicochemical Properties

| Property | This compound hydrochloride | 1-Boc-3-Ethynylpiperidine |

| IUPAC Name | This compound;hydrochloride | tert-butyl this compound-1-carboxylate |

| Synonyms | This compound HCl | N-Boc-3-ethynylpiperidine, Tert-butyl this compound-1-carboxylate[8] |

| Storage | Inert atmosphere, room temperature[4] | Sealed in dry, 2-8°C[6] |

| InChI Key | DOVRPBHQYGSJIU-UHFFFAOYSA-N | IJHRDEPFBAXIMW-UHFFFAOYSA-N |

Strategic Synthesis of this compound Hydrochloride

A reliable and scalable synthesis of this compound hydrochloride can be achieved in two high-yielding steps from the commercially available starting material, 1-Boc-3-piperidone. This pathway leverages the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, a trusted method for the conversion of ketones to terminal alkynes, followed by a standard acid-catalyzed deprotection.

Caption: Synthetic route to this compound HCl.

Part 1: Synthesis of 1-Boc-3-Ethynylpiperidine via Ohira-Bestmann Reaction

The conversion of the ketone in 1-Boc-3-piperidone to the desired terminal alkyne is efficiently accomplished using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This modification is advantageous as it allows the reaction to proceed under mild basic conditions (potassium carbonate in methanol), which is compatible with the Boc-protecting group and avoids side reactions often encountered with the stronger bases used in the original Seyferth-Gilbert protocol.[9]

The causality of this reaction choice is rooted in its reliability and operational simplicity for generating terminal alkynes from ketones. The in situ generation of the dimethyl (diazomethyl)phosphonate carbanion from the Ohira-Bestmann reagent under mild conditions ensures high yields and functional group tolerance.

Caption: Mechanism of the Ohira-Bestmann reaction.

Experimental Protocol: Synthesis of 1-Boc-3-Ethynylpiperidine

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 1-Boc-3-piperidone (1.0 eq).

-

Reagents: Add anhydrous methanol (approx. 0.2 M concentration relative to the ketone) followed by potassium carbonate (2.0 eq). Stir the suspension at room temperature for 30 minutes.

-

Addition: To the stirring suspension, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 eq) in acetonitrile or methanol dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-ethynylpiperidine as a pure product.

Part 2: Deprotection to this compound Hydrochloride

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is a standard procedure in organic synthesis, reliably achieved under acidic conditions. Using a solution of hydrogen chloride in dioxane is a common and highly effective method that results in the direct precipitation or isolation of the desired hydrochloride salt, simplifying purification.[10] The reaction is typically clean and proceeds in high yield.[11][12]

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Setup: Dissolve 1-Boc-3-ethynylpiperidine (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M).

-

Reagent Addition: To the solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

-

Reaction: Stir the reaction mixture at room temperature for 16 hours. A precipitate may form during this time.[10]

-

Isolation: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

Purification: Triturate the resulting residue with diethyl ether. Collect the resulting solid by filtration, wash with additional diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[10]

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The this compound scaffold is a valuable component in the design of targeted therapies, particularly kinase inhibitors. While not yet a component of an approved drug, its utility is demonstrated in the extensive patent literature surrounding inhibitors for critical oncology and immunology targets like Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK).

In this context, the piperidine ring often serves as a non-planar scaffold to orient vectors towards different regions of the kinase ATP-binding site. The ethynyl group can then be used as a rigid linker to connect to another pharmacophoric element or can be positioned to interact with specific residues in the binding pocket. The ability to easily modify the terminal alkyne allows for the rapid exploration of SAR, a critical process in optimizing lead compounds for potency and selectivity.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. Both this compound hydrochloride and its Boc-protected precursor should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Table 3: Hazard Information

| Compound | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| This compound hydrochloride | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| 1-Boc-3-Ethynylpiperidine | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Consult the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound represents a strategically important building block for medicinal chemists. Its commercial availability, both as the hydrochloride salt and in a protected form, coupled with a robust and scalable synthetic route, makes it an accessible tool for drug discovery programs. The inherent advantages conferred by the ethynyl group—rigidity, metabolic stability, and synthetic versatility—ensure that this scaffold will continue to feature prominently in the design of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and strategically deploy this valuable chemical entity in their pursuit of novel medicines.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride [benchchem.com]

- 3. 959918-19-5 | this compound hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 4. 959918-19-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. scispace.com [scispace.com]

- 6. 664362-16-7|1-Boc-3-Ethynylpiperidine|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. CAS 664362-16-7 | tert-butyl this compound-1-carboxylate - Synblock [synblock.com]

- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 10. 959918-19-5 | CAS DataBase [m.chemicalbook.com]

- 11. Boc Deprotection - HCl [commonorganicchemistry.com]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]